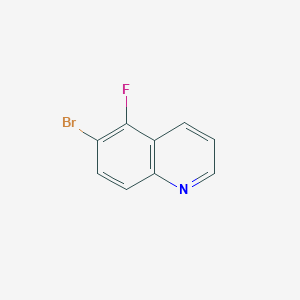

6-Bromo-5-fluoroquinoline

Übersicht

Beschreibung

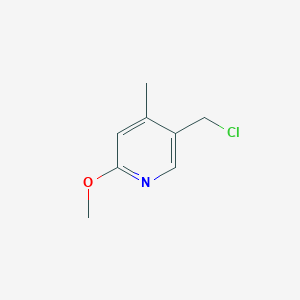

6-Bromo-5-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. The presence of both bromine and fluorine atoms in the quinoline ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications .

Wirkmechanismus

6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .

Mode of Action:

The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .

Biochemische Analyse

Biochemical Properties

6-Bromo-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria This inhibition disrupts the replication process, making this compound a potential antibacterial agent

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA-gyrase, this compound can halt bacterial cell division, leading to cell death

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the DNA-gyrase enzyme, inhibiting its activity and preventing DNA replication This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to the disruption of the enzyme’s function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or air . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit antibacterial activity without significant toxicity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal, renal, or neurological toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as DNA-gyrase, affecting the replication process in bacteria Additionally, it may influence other metabolic enzymes, potentially altering metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes in those regions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and fluorination of quinoline. For instance, 6-bromoquinoline can be fluorinated using Selectfluor® in acetonitrile to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, cyclization, and purification steps to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-fluoroquinoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.

Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those targeting bacterial infections.

Industry: It is used in the production of materials with specific electronic or optical properties.

Vergleich Mit ähnlichen Verbindungen

- 5-Fluoroquinoline

- 6-Bromoquinoline

- 5,6-Difluoroquinoline

- 6-Chloro-5-fluoroquinoline

Comparison: 6-Bromo-5-fluoroquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can enhance its reactivity and biological activity compared to compounds with only one halogen substituent. For instance, 5-fluoroquinoline lacks the bromine atom, which may result in different chemical behavior and biological properties .

Eigenschaften

CAS-Nummer |

127827-51-4 |

|---|---|

Molekularformel |

C9H6BrClFN |

Molekulargewicht |

262.50 g/mol |

IUPAC-Name |

6-bromo-5-fluoroquinoline;hydrochloride |

InChI |

InChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H |

InChI-Schlüssel |

HWEIHFOSXDCCQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1 |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1.Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)

![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)